![molecular formula C16H18BrNO3S B275345 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide involves the inhibition of specific enzymes that play a role in disease progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide in lab experiments is its specificity towards certain enzymes, allowing for targeted inhibition. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Future Directions
There are several potential future directions for research on 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide. One direction is to further investigate its potential as a cancer therapy, particularly in combination with other drugs. Another direction is to explore its potential in the treatment of inflammatory diseases. Additionally, research could focus on developing more specific inhibitors of HDACs to minimize off-target effects.
Synthesis Methods
The synthesis of 4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide is a multistep process that involves the reaction of 4-bromo-3-nitro-N-[(4-methylphenyl)methyl]benzenesulfonamide with ethyl alcohol in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer and inflammation.
properties
Product Name |
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
|---|---|
Molecular Formula |
C16H18BrNO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-21-16-10-14(8-9-15(16)17)22(19,20)18-11-13-6-4-12(2)5-7-13/h4-10,18H,3,11H2,1-2H3 |
InChI Key |
GCBNKAMFZIDWHO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



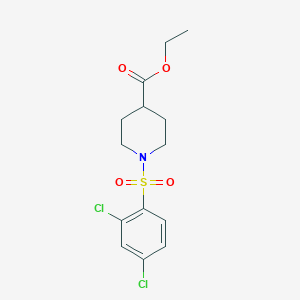
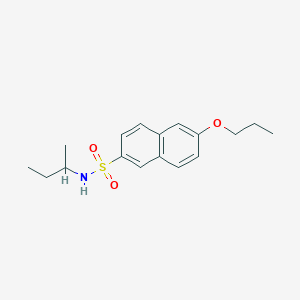
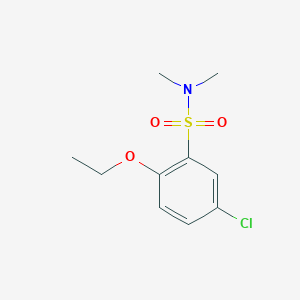
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
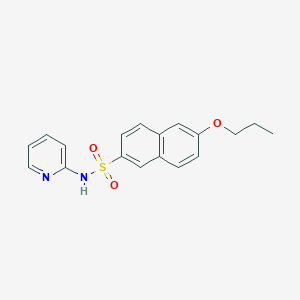
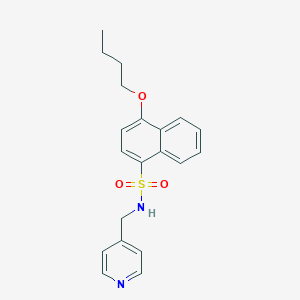






![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)